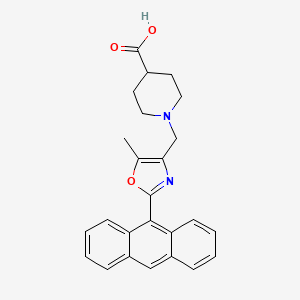
1-((2-(Anthracen-9-yl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-(Anthracen-9-yl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound with a unique structure that combines an anthracene moiety, an oxazole ring, and a piperidine carboxylic acid group
Preparation Methods
The synthesis of 1-((2-(Anthracen-9-yl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-hydroxy ketone, with an amide or nitrile under acidic or basic conditions.
Attachment of the anthracene moiety:
Formation of the piperidine ring: The piperidine ring can be synthesized through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Coupling of the oxazole and piperidine rings: This step involves the formation of a carbon-carbon bond between the oxazole and piperidine rings, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-((2-(Anthracen-9-yl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazole ring can be reduced to form a dihydrooxazole derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters, amides, or other derivatives using appropriate reagents.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((2-(Anthracen-9-yl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: This compound can be used as a probe or ligand in biological studies to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-((2-(Anthracen-9-yl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The anthracene moiety can intercalate into DNA, while the oxazole and piperidine rings can interact with proteins or other biomolecules. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
1-((2-(Anthracen-9-yl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2-anthracen-9-ylacetyl)piperidine-4-carboxylic acid: This compound has a similar structure but lacks the oxazole ring, which may result in different chemical and biological properties.
Anthracene derivatives: Compounds containing the anthracene moiety, such as anthraquinone, may have similar electronic properties but different reactivity and applications.
Oxazole derivatives: Compounds containing the oxazole ring, such as 2,5-dimethyloxazole, may have similar chemical reactivity but different biological activities.
The uniqueness of this compound lies in its combination of the anthracene, oxazole, and piperidine moieties, which confer specific chemical and biological properties that are not found in other compounds.
Properties
Molecular Formula |
C25H24N2O3 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-[(2-anthracen-9-yl-5-methyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C25H24N2O3/c1-16-22(15-27-12-10-17(11-13-27)25(28)29)26-24(30-16)23-20-8-4-2-6-18(20)14-19-7-3-5-9-21(19)23/h2-9,14,17H,10-13,15H2,1H3,(H,28,29) |
InChI Key |
BFAZOMUJJWFJGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=C3C=CC=CC3=CC4=CC=CC=C42)CN5CCC(CC5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















